REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[CH3:11]O>>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CC(=NC1)C(=O)O
|
Name
|
resin
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, water condenser (with gas inlet)
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the resin was removed by pressure filtration
|
Type
|
WASH
|
Details
|
The resin was rinsed with methanol and about 75% of the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
WAIT
|
Details
|
in an ice-bath for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice-cold methanol (2×80 g)
|
Type
|
CUSTOM
|
Details
|
Drying under vacuum at room temperature (25 inches of Hg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CC(=NC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102.4 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[CH3:11]O>>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CC(=NC1)C(=O)O
|
Name
|
resin
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, water condenser (with gas inlet)
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the resin was removed by pressure filtration
|
Type
|
WASH
|
Details
|
The resin was rinsed with methanol and about 75% of the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
WAIT
|
Details
|
in an ice-bath for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice-cold methanol (2×80 g)
|
Type
|
CUSTOM
|
Details
|
Drying under vacuum at room temperature (25 inches of Hg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CC(=NC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102.4 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |